15-Keto Limaprost-d3
CAS No.:
Cat. No.: VC16668415
Molecular Formula: C22H34O5
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H34O5 |
---|---|
Molecular Weight | 381.5 g/mol |
IUPAC Name | (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E,5S)-3-oxo-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoic acid |
Standard InChI | InChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1/i2D3 |
Standard InChI Key | QQICJEDPTIDMCC-WPZAQDOBSA-N |
Isomeric SMILES | [2H]C([2H])([2H])[C@@H](CCCC)CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
Canonical SMILES | CCCCC(C)CC(=O)C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
15-Keto Limaprost-d3 (CAS No.: 1263190-37-9) belongs to the prostaglandin analog family, with a molecular formula of and a molecular weight of 383.5 g/mol . The deuterium atoms replace three hydrogens at specific positions, enhancing metabolic stability while retaining the parent compound’s bioactivity. The canonical SMILES notation for this compound is:
This stereospecific arrangement ensures selective binding to prostaglandin receptors.
Table 1: Key Physicochemical Properties of 15-Keto Limaprost-d3
Property | Value |
---|---|
Solubility | Soluble in methanol |
Storage Conditions | -20°C; stable for 1 month |
Purity | >99% (HPLC) |
The deuterium labeling minimizes isotopic interference in mass spectrometry, making it indispensable for quantifying limaprost in biological matrices .
Pharmacological Profile and Mechanisms of Action
As a derivative of limaprost, 15-Keto Limaprost-d3 shares its progenitor’s vasodilatory and antiplatelet properties. Limaprost itself demonstrates 10–1,000-fold greater potency than native PGE1 in inhibiting platelet adhesiveness . In vivo studies in dogs revealed that intracoronary administration (100 ng/kg) or intravenous injection (3 µg/kg) increases coronary blood flow by 60–80%, with hypotensive effects observed at oral doses of 100–300 µg/kg in rats . These effects are mediated through prostaglandin EP receptors, which modulate cAMP levels and calcium ion flux in vascular smooth muscle cells .
The keto group at position 15 alters the compound’s metabolic pathway, potentially reducing susceptibility to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This modification may prolong its half-life in biological systems, though direct pharmacokinetic data for the deuterated form remain limited.
Synthesis and Analytical Applications
The synthesis of 15-Keto Limaprost-d3 involves deuteration of limaprost at specific carbon positions, followed by oxidation to introduce the keto group. While detailed synthetic protocols are proprietary, the process typically employs catalytic deuterium exchange reactions and selective protection/deprotection strategies to preserve functional groups . The final product is purified via high-performance liquid chromatography (HPLC) to achieve >99% purity .
Role as an Internal Standard
In quantitative mass spectrometry, 15-Keto Limaprost-d3 is spiked into biological samples (e.g., plasma, tissue homogenates) to correct for analyte loss during extraction and ionization. Its near-identical physicochemical behavior to limaprost ensures accurate calibration, while the 3 Da mass shift (due to deuterium) enables unambiguous detection in selected reaction monitoring (SRM) assays .
Comparative Analysis with Related Prostaglandin Analogs
Prostaglandin analogs such as alprostadil (PGE1) and misoprostol (PGE1 methyl analog) share structural motifs with limaprost but differ in pharmacokinetics. For instance, misoprostol’s methyl ester group enhances oral bioavailability, whereas limaprost’s dimethyl configuration at positions 17α and 20 extends its half-life . The deuterated keto variant further distinguishes 15-Keto Limaprost-d3 as a specialized research tool.
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